molecular formula C7H6BrF3N2O2 B506637 [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 299405-26-8

[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Katalognummer B506637
CAS-Nummer: 299405-26-8
Molekulargewicht: 287.03g/mol
InChI-Schlüssel: DHXFUPHNMRHCSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the linear formula C7H6BrF3N2O2 . It has a molecular weight of 287.037 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully documented. The molecular weight is known to be 287.037 .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactivity

  • The compound 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl acetic acid is used in the synthesis of various heterocyclic compounds. For example, Martins et al. (2009) described the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines, highlighting the reactivity of related pyrazole compounds (Martins et al., 2009).

Antimicrobial Activities

  • Compounds derived from 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl acetic acid have shown promising antimicrobial activities. Sherkar and Bhandarkar (2015) synthesized pyrazoles with significant antimicrobial activities (Sherkar & Bhandarkar, 2015). Similarly, Reddy et al. (2013) reported the synthesis of novel aryl hydrazone pyrazoline-5-ones containing the thiazole moiety, which exhibited antimicrobial properties (Reddy et al., 2013).

Tuberculostatic Activity

  • Khudina et al. (2010) investigated trifluoromethyl-substituted pyrazolines and pyrazoles for their tuberculostatic activity, demonstrating the potential of these compounds in tuberculosis treatment (Khudina et al., 2010).

Synthesis of Novel Heterocyclic Systems

  • Abdel-Rahman et al. (2004) utilized similar compounds in the synthesis of new fused and spiro heterocyclic systems, which are crucial in developing new therapeutic agents (Abdel-Rahman et al., 2004).

Structural and Spectral Investigations

  • Viveka et al. (2016) conducted detailed experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, which are structurally related to 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl acetic acid. These studies are important for understanding the chemical and physical properties of these compounds (Viveka et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity .

Eigenschaften

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O2/c1-3-5(8)6(7(9,10)11)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXFUPHNMRHCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299405-26-8
Record name 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.